
4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine is a complex organic compound that features a pyrrolidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 3-aminopyridine with 3-(dimethylamino)pyrrolidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the pyrrolidine ring .
Chemical Reactions Analysis
4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Addition: It can participate in addition reactions with electrophiles, leading to the formation of new bonds.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)pyridine: This compound has a similar structure but lacks the dimethylamino group.
3-(Dimethylamino)pyridine: This compound contains the dimethylamino group but lacks the pyrrolidine ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological activities and applications .
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
4-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C11H18N4/c1-14(2)9-4-6-15(8-9)11-3-5-13-7-10(11)12/h3,5,7,9H,4,6,8,12H2,1-2H3 |
InChI Key |
PVSPSMOIRSMDFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(C1)C2=C(C=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


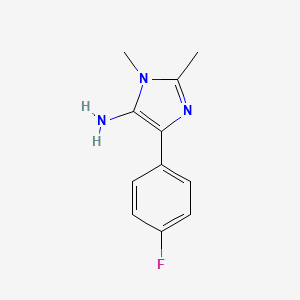
![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)

![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
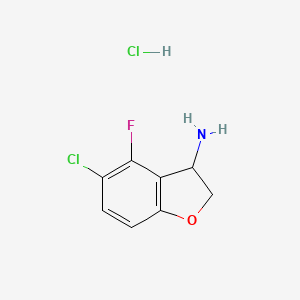
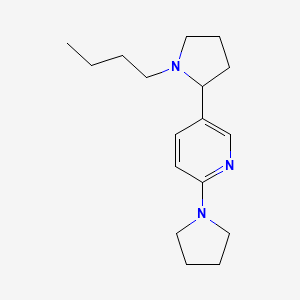
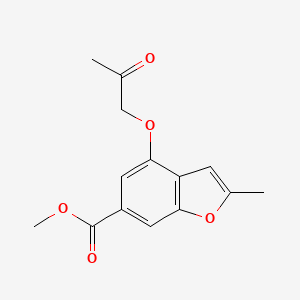


![7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11807069.png)
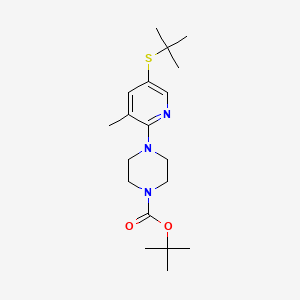
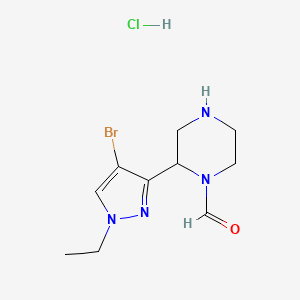
![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)
